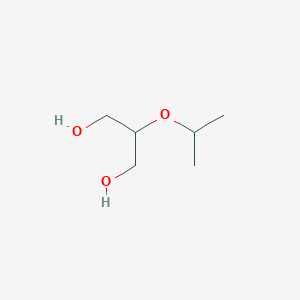

Glycerol alpha-isopropyl ether

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73757-65-0 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

2-propan-2-yloxypropane-1,3-diol |

InChI |

InChI=1S/C6H14O3/c1-5(2)9-6(3-7)4-8/h5-8H,3-4H2,1-2H3 |

InChI Key |

TZVGNDWIPYNINU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(CO)CO |

Origin of Product |

United States |

Mechanistic Investigations of Etherification Reactions

Reaction Pathways for Glycerol (B35011) Etherification (e.g., S({N})1, S({N})2)

The etherification of glycerol with an alcohol like isopropanol (B130326) in the presence of an acid catalyst can proceed via two primary nucleophilic substitution pathways: unimolecular (S({N})1) and bimolecular (S({N})2). uu.nl The prevailing mechanism is influenced by factors such as the structure of the alcohol, the nature of the catalyst, and the reaction conditions.

In the context of glycerol etherification with a secondary alcohol like isopropanol, the S(_{N})1 mechanism is generally favored, particularly with strong acid catalysts. This pathway involves a multi-step process:

Protonation of the alcohol: Isopropanol is protonated by the acid catalyst to form a good leaving group (water).

Formation of a carbocation: The protonated isopropanol loses a water molecule to form a relatively stable secondary isopropyl carbocation.

Nucleophilic attack: The primary hydroxyl group of glycerol, acting as a nucleophile, attacks the electrophilic carbocation, leading to the formation of the ether bond. nih.gov

Role of Protonation and Intermediate Species Formation

Protonation is a critical initiating step in the acid-catalyzed etherification of glycerol. uu.nl The acid catalyst donates a proton (H⁺), which can interact with either the glycerol or the isopropanol molecule.

The more productive pathway for the formation of glycerol alpha-isopropyl ether involves the protonation of isopropanol . This creates a good leaving group (H₂O) and facilitates the formation of the key reactive intermediate, the isopropyl carbocation ((CH₃)₂CH⁺). uu.nl This carbocation is then susceptible to nucleophilic attack by a hydroxyl group of glycerol.

Alternatively, protonation of a hydroxyl group on the glycerol molecule can also occur. mdpi.com This can lead to subsequent reactions, including the formation of diglycerols through self-etherification or dehydration to form acrolein, which are considered side reactions. uu.nlmdpi.com The primary hydroxyl groups of glycerol are more sterically accessible and more likely to act as the nucleophile in the desired etherification reaction.

Kinetic Modeling and Analysis of Reaction Rates

Kinetic modeling is a powerful tool for understanding the rate of glycerol etherification and for designing and optimizing industrial reactors. Several models have been developed to describe the kinetics of this reaction, often employing Langmuir-Hinshelwood (L-H) or Eley-Rideal (E-R) mechanisms to account for the heterogeneous catalytic nature of the process. kmutt.ac.thacs.org

These models typically consider the rates of adsorption of reactants (glycerol and isopropanol) onto the catalyst surface, the surface reaction between the adsorbed species, and the desorption of the products (this compound and water). nih.gov The rate equations derived from these models can be complex but provide valuable insights into the reaction mechanism.

Kinetic studies have revealed several key findings:

The reaction rate generally increases with temperature, although excessively high temperatures can promote side reactions. figshare.com

The rate is influenced by the concentrations of both glycerol and isopropanol. figshare.com

Water, a byproduct of the reaction, can adsorb onto the catalyst's active sites, leading to inhibition of the reaction rate. researchgate.net

To provide a quantitative understanding, kinetic parameters are often determined by fitting experimental data to the proposed models.

Table 1: Representative Kinetic Parameters for Glycerol Etherification

| Parameter | Description | Typical Value Range | Key Influencing Factors |

|---|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 25 - 27 kcal/mol figshare.com | Catalyst type, reactant structure. |

| Reaction Order | The relationship between reactant concentration and reaction rate. | Varies with the specific kinetic model. acs.orgmdpi.com | Reactant concentrations, temperature. |

| Adsorption Constants | The equilibrium constants for the adsorption of reactants and products on the catalyst surface. | Depend on the catalyst and reaction conditions. nih.gov | Catalyst properties, temperature, solvent. |

Thermodynamic Considerations in Glycerol Etherification

The etherification of glycerol with isopropanol is a reversible and exothermic reaction. repec.org This has important implications for the reaction equilibrium and the optimal operating conditions.

Enthalpy of Reaction (ΔH°): Being an exothermic process, heat is released during the reaction. According to Le Châtelier's principle, lower temperatures favor the equilibrium conversion to the ether product. repec.org

Gibbs Free Energy (ΔG°): The spontaneity of the reaction is determined by the Gibbs free energy change. The exothermic nature of the reaction contributes to a negative ΔG°, favoring product formation.

Equilibrium Constant (Keq): The position of the equilibrium is described by the equilibrium constant. To drive the reaction towards the products and achieve higher glycerol conversion, it is often beneficial to remove one of the products, typically water, from the reaction mixture. researchgate.net

A thermodynamic analysis helps in determining the maximum achievable conversion under specific conditions and provides a basis for process design, such as the use of reactive distillation to continuously remove water. kmutt.ac.thresearchgate.net

Table 2: Thermodynamic Parameters for Glycerol Etherification

| Thermodynamic Parameter | Influence on the Reaction |

|---|---|

| Enthalpy of Reaction (ΔH°) | Exothermic nature favors product formation at lower temperatures. repec.org |

| Entropy of Reaction (ΔS°) | The formation of fewer moles of product from reactants generally leads to a decrease in entropy. |

| Gibbs Free Energy (ΔG°) | A negative value indicates a spontaneous reaction under the given conditions. |

| Equilibrium Constant (Keq) | Determines the maximum theoretical yield; can be shifted by removing products. |

Side Reactions and By-product Formation Mitigation

Common side reactions include:

Self-etherification of glycerol: Glycerol molecules can react with each other to form diglycerols and higher polyglycerols. redalyc.orgmdpi.com

Formation of di- and tri-ethers: The remaining hydroxyl groups on the monoether product can undergo further etherification to form di- and tri-isopropyl ethers. mdpi.com

Dehydration of isopropanol: At higher temperatures, isopropanol can dehydrate to form propene. researchgate.net

Dehydration of glycerol: Under harsh conditions, glycerol can dehydrate to form acrolein. uu.nlmdpi.com

Strategies to mitigate these side reactions and enhance the selectivity towards the desired monoether include:

Optimization of Reaction Conditions: Careful control of temperature and pressure can minimize dehydration and other unwanted reactions. mdpi.com

Molar Ratio of Reactants: Using an excess of isopropanol can favor the formation of the monoether over glycerol self-etherification. mdpi.com

Catalyst Selection: Choosing a catalyst with appropriate acidity and pore structure can improve selectivity. mdpi.com

Water Removal: Continuously removing water from the reaction mixture can shift the equilibrium towards the desired products and reduce catalyst deactivation. researchgate.net

Table 3: Common By-products in Glycerol Etherification and Mitigation Strategies

| By-product | Formation Pathway | Mitigation Strategies |

|---|---|---|

| Diglycerols, Polyglycerols | Self-etherification of glycerol redalyc.org | Use of excess isopropanol, control of temperature. |

| Di- and Tri-isopropyl ethers | Further etherification of the monoether product mdpi.com | Control of reaction time, optimization of reactant molar ratio. |

| Propene | Dehydration of isopropanol researchgate.net | Moderate reaction temperatures, selective catalyst. |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Glycerol |

| Isopropanol |

| This compound |

| Isopropyl carbocation |

| Diglycerol (B53887) |

| Acrolein |

| Di-isopropyl ether |

| Tri-isopropyl ether |

| Propene |

| Polyglycerol |

Catalysis in Glycerol Ether Synthesis

Heterogeneous Catalysis

Heterogeneous catalysts are favored in many industrial applications due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and often-reduced environmental impact. researchgate.net For glycerol (B35011) etherification, solid acid catalysts are particularly prominent. These include ion-exchange resins, zeolites, sulfonic acid-functionalized materials, and various metal oxides. rtu.lvresearchgate.netnih.gov

The etherification of glycerol with isopropanol (B130326) over heterogeneous catalysts like Amberlyst-15 has been shown to primarily yield 3-isopropoxy-1,2-propanediol (B105927) (a monoether), with smaller amounts of 1,3-diisopropoxy-2-propanol. rtu.lv The use of different solid catalysts such as Amberlyst-36, Montmorillonite (B579905) K 10, and β-zeolite has also been explored to optimize glycerol conversion and product selectivity. researchgate.net

Table 1: Performance of Various Heterogeneous Catalysts in Glycerol Etherification with Isopropanol This table is interactive. Click on headers to sort.

| Catalyst | Catalyst Amount (wt%) | Time (h) | Glycerol Conversion (%) | Monoether Yield (%) | Reference |

|---|---|---|---|---|---|

| Amberlyst-15 | 5 | 24 | 17 | 14 | rtu.lv |

| Amberlyst-15 | 10 | 24 | 26 | 20 | rtu.lv |

| Amberlyst-15 | 15 | 24 | 25 | 20 | rtu.lv |

To understand and optimize the performance of heterogeneous catalysts, a suite of characterization techniques is employed. These methods provide insights into the physical and chemical properties of the catalyst, such as its structure, surface composition, and acidic properties.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on a catalyst's surface. In the study of sulfonic acid-based silica (B1680970) catalysts for glycerol etherification, XPS has been used to investigate the surface properties and confirm the presence and state of sulfur in the sulfonic groups, which are crucial for catalytic activity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Solid-state NMR is a powerful tool for probing the local environment of specific nuclei within a catalyst's framework. For instance, it can be used to characterize the different silicon environments in zeolite catalysts or to study the nature of acidic sites.

Other Techniques : A variety of other techniques are also essential. X-ray Diffraction (XRD) is used to determine the crystalline structure of materials like zeolites and metal oxides. acs.orgNitrogen adsorption-desorption isotherms provide data on surface area and pore size distribution, which influence reactant accessibility to active sites. nih.govThermogravimetric Analysis (TGA) is used to assess the thermal stability of catalysts and to quantify coke deposition during deactivation studies. scialert.net The total acidity of a catalyst is often measured through techniques like temperature-programmed desorption of ammonia (B1221849) (NH₃-TPD) or acid-base titration. scialert.net

The activity and selectivity of heterogeneous catalysts in glycerol etherification are intrinsically linked to the nature of their active sites and the interaction of these sites with the catalyst support.

Active Sites : Acidic sites are the primary active centers for the etherification of glycerol with alcohols. These sites can be categorized as Brønsted acids (proton donors) or Lewis acids (electron pair acceptors). The relative abundance and strength of these sites can significantly impact the reaction. For example, Brønsted acid sites are generally considered effective for promoting the etherification reaction. mdpi.com In a study of CaO-based materials, however, it was found that the material with the strongest Lewis acid sites exhibited the highest catalytic activity, suggesting that Lewis acidity plays an important role in facilitating the departure of the hydroxyl group. nih.gov

Catalyst deactivation is a significant challenge in the industrial application of heterogeneous catalysis. It leads to a loss of activity and/or selectivity over time. The primary mechanisms of deactivation in glycerol etherification include:

Coking : The formation of carbonaceous deposits (coke) on the catalyst surface is a common cause of deactivation, particularly in reactions conducted at higher temperatures. mdpi.com Coke can block the pores of the catalyst, preventing reactants from reaching the active sites. bcrec.id Studies on the dehydration of glycerol have shown that carbon deposition is a key reason for catalyst deactivation. acs.org

Leaching : This involves the dissolution of the active species from the solid support into the reaction medium. This is a particular concern for supported catalysts, such as sulfonic acid-functionalized materials, where the active groups might not be strongly bound to the support. researchgate.net

Poisoning : Impurities in the feedstock, such as salts or water in crude glycerol, can adsorb onto the active sites and inhibit their catalytic function.

Regeneration : Deactivated catalysts can often be regenerated to restore their activity. A common method for removing coke deposits is to burn them off in a controlled stream of air or oxygen at elevated temperatures (oxidative regeneration). rug.nl For catalysts that have lost activity due to leaching, regeneration is more complex and may not be feasible. Studies on reused Amberlyst-15 in the propylation of glycerol showed a loss in catalytic performance after sequential runs, indicating deactivation. nih.gov In contrast, some catalysts, like certain sulfonic silica materials, have demonstrated good stability and maintained performance over several cycles. nih.gov

Homogeneous Catalysis

Homogeneous catalysts operate in the same phase as the reactants, typically the liquid phase for glycerol etherification. This often leads to high activity and selectivity under milder reaction conditions due to the absence of mass transfer limitations. Common homogeneous acid catalysts for this reaction include sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid. google.com

A key advantage of using a homogeneous catalyst that is soluble in the polar glycerol phase but poorly soluble in a non-polar olefin phase is the suppression of olefin dimerization side reactions. google.com However, the major drawback of homogeneous catalysis is the difficult and often energy-intensive separation of the catalyst from the product mixture, which can lead to product contamination and catalyst loss. researchgate.netanr.fr This separation issue is a primary driver for the development of heterogeneous alternatives.

Biocatalysis and Enzymatic Approaches

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions. This approach offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (temperature and pH), and reduced environmental impact compared to traditional chemical methods. researchgate.netnih.gov

For glycerol ether synthesis, enzymes are sought after because they can construct ether bonds with high precision. chemrxiv.org Recently, researchers have explored the use of a promiscuous and ultrastable archaeal prenyltransferase from Archaeoglobus fulgidus. This enzyme, a geranylgeranylglyceryl phosphate (B84403) synthase (G3PS), can synthesize various prenyl glycerol ethers from the corresponding pyrophosphates with perfect control over the stereochemistry at the glycerol unit. nih.govchemrxiv.org Such enzymes are expanding the toolbox for biocatalytic alkylations. chemrxiv.org

Glycosylglycerol ethers are compounds where a sugar moiety is attached to glycerol via an ether linkage. They have applications in the food and cosmetic industries. jmb.or.kr Enzymatic synthesis is particularly suitable for producing these complex molecules due to its high regioselectivity and the use of non-toxic processes. jmb.or.kr

A key enzymatic method is trans-glycosylation, where an enzyme transfers a glycosyl group from a donor substrate to an acceptor, in this case, glycerol.

Enzymes Used : Enzymes like β-glycosidases and amylosucrase are employed for this purpose. jmb.or.kr Cyclodextrin glucanotransferases (CGTases) have also been used to synthesize glycosyl glycerol by transferring glucose or maltooligosaccharide residues from a starch-derived donor to glycerol. researchgate.net Sucrose (B13894) phosphorylase is another enzyme used to catalyze the regioselective glucosylation of glycerol using sucrose as the donor, producing 2-O-α-D-glucosyl-glycerol (2-GG) with high selectivity. acs.org

Mechanism : β-Glycosidase normally hydrolyzes β-glycosidic linkages. However, in the presence of a high concentration of an acceptor like glycerol, it can catalyze the formation of a new glycosidic bond (a trans-glycosylation reaction) instead of hydrolysis. jmb.or.kr

Reaction Conditions : The process involves incubating the enzyme with a donor substrate (e.g., cellobiose (B7769950), sucrose, or starch) and an acceptor substrate (glycerol) in a suitable buffer. jmb.or.krresearchgate.net For example, the synthesis of β-D-glucopyranosyl-(1→1/3)-D-glycerol has been achieved using β-glycosidase with cellobiose as the donor and glycerol as the acceptor. jmb.or.kr

Table 2: Research Findings on Enzymatic Synthesis of Glucosylglycerol This table is interactive. Click on headers to sort.

| Enzyme | Donor Substrate | Acceptor Substrate | Key Product(s) | Reference |

|---|---|---|---|---|

| β-Glycosidase | Cellobiose | Glycerol | β-D-glucopyranosyl-(1→1/3)-D-glycerol | jmb.or.kr |

| Amylosucrase | Sucrose | β-D-glucopyranosyl-(1→1/3)-D-glycerol | Second glycosylated products | jmb.or.kr |

| Sucrose Phosphorylase | Sucrose | Glycerol | 2-O-α-D-glucosyl-glycerol (2-GG) | acs.org |

| Cyclodextrin Glucanotransferase (CGTase) | Soluble Starch | Glycerol | Glucosyl-glycerol, Maltosyl-glycerol | researchgate.net |

Enzyme-Mediated Modification of Glycerol Backbone

The modification of the glycerol backbone through enzymatic processes represents a sophisticated approach to creating complex lipid structures, including the formation of ether linkages. While the direct enzymatic synthesis of simple alkyl ethers like glycerol alpha-isopropyl ether is not a primary focus in literature, the principles are well-established in both natural and synthetic biocatalytic systems. Enzymes offer high selectivity and operate under mild conditions, making them ideal catalysts for modifying the glycerol molecule.

In nature, the most prominent example of enzyme-mediated ether bond formation on a glycerol backbone is found in Archaea. These microorganisms possess unique membrane lipids characterized by isoprenoid chains linked to a glycerol-1-phosphate (G1P) backbone via ether bonds. frontiersin.org This is in stark contrast to bacteria and eukarya, which have fatty acids linked via ester bonds to a glycerol-3-phosphate backbone. The key enzyme responsible for this is sn-Glycerol-1-phosphate (G1P) dehydrogenase, which creates the specific stereoisomer of the glycerol backbone required. frontiersin.orgnih.gov Subsequently, enzymes such as geranylgeranylglyceryl phosphate (GGGP) synthase catalyze the formation of the ether linkage between the glycerol backbone and isoprenoid side chains. frontiersin.org This biological pathway underscores the capability of enzymes to precisely construct ether lipids.

In synthetic applications, enzymes are employed to modify the glycerol backbone for various purposes, such as the creation of functional polymers. For instance, immobilized lipases like Novozym 435 (from Candida antarctica) are used in the polymerization of glycerol with dicarboxylic acids (like adipic acid) to form poly(glycerol adipate). worktribe.com This process, while creating a polyester, fundamentally involves the enzymatic modification of the glycerol molecule, demonstrating the potential for targeted reactions on its hydroxyl groups. Such enzymatic strategies could theoretically be adapted for etherification reactions, providing a green alternative to conventional chemical synthesis. The chemoenzymatic synthesis of structured ether lipids, such as batyl alcohol derivatives, further highlights this potential. In these multi-step processes, lipases are used for their high regioselectivity in attaching fatty acids to specific positions on the 1-O-alkyl-sn-glycerol backbone, which is an ether derivative of glycerol. skemman.is

Enzymatic Glycerolysis for Partial Acylglycerols

Enzymatic glycerolysis is a significant industrial process that modifies fats and oils (triacylglycerols, or TAGs) to produce valuable partial acylglycerols, namely monoacylglycerols (MAGs) and diacylglycerols (DAGs). ijettjournal.orgnih.gov These molecules, containing both hydrophilic hydroxyl groups and hydrophobic acyl chains, are widely used as emulsifiers in the food, pharmaceutical, and cosmetic industries. nih.govfrontiersin.org The process involves the reaction of a triacylglycerol with glycerol, catalyzed by a lipase, which shifts the equilibrium towards the formation of MAGs and DAGs.

The effectiveness of enzymatic glycerolysis is dependent on several key parameters, including the choice of enzyme, reaction temperature, substrate molar ratio, and reaction time. ijettjournal.orgnih.gov Lipases are the catalysts of choice due to their ability to function under mild conditions and their specificity, which can help control the product distribution.

Research Findings:

Studies have extensively investigated the optimization of enzymatic glycerolysis. For example, in the glycerolysis of lard, Lipozyme RMIM was found to be a more efficient biocatalyst than Novozym 435. nih.gov Under optimized conditions (65°C for 2 hours followed by 50°C for 10 hours, with a 1:1 molar ratio of lard to glycerol), a diacylglycerol (DAG) content of 61.76% was achieved. This could be further purified to 82.03% using molecular distillation. nih.gov

In another study focusing on plant oils, the glycerolysis of palm oil and palm kernel oil was catalyzed by Novozym 435 at 40°C with a 1:2 oil-to-glycerol molar ratio. tandfonline.com This resulted in partial acylglycerol contents of 64% and 66%, respectively. The substrate molar ratio is a critical factor; an excess of glycerol tends to favor the production of monoacylglycerols, while limiting the glycerol pushes the reaction towards diacylglycerol formation. ijettjournal.org Research suggests an oil-to-glycerol molar ratio of approximately 1:5 is optimal for high MAG synthesis, whereas a 2:1 ratio is more efficient for producing DAGs. ijettjournal.org

The table below summarizes findings from various studies on enzymatic glycerolysis, highlighting the different conditions and outcomes.

Table 1: Research Findings in Enzymatic Glycerolysis

| Enzyme | Oil/Fat Substrate | Oil:Glycerol Molar Ratio | Temperature (°C) | Reaction Time (h) | Key Product(s) & Yield | Reference |

|---|---|---|---|---|---|---|

| Lipozyme RMIM | Lard | 1:1 | 65°C then 50°C | 12 | DAG (61.76%) | nih.gov |

| Novozym 435 | Palm Oil | 1:2 | 40 | Not Specified | Partial Acylglycerols (64%) | tandfonline.com |

| Novozym 435 | Palm Kernel Oil | 1:2 | 40 | Not Specified | Partial Acylglycerols (66%) | tandfonline.com |

This enzymatic route is preferred over chemical glycerolysis because it avoids high temperatures and unwanted side reactions, leading to higher quality products with better functionality. bohrium.com

Derivatization and Structural Modification of Glycerol Ethers

Synthesis of Polyglycerol Ethers and Oligomers

The synthesis of polyglycerol ethers from glycerol (B35011) involves the formation of ether linkages between two or more glycerol units. This process, known as oligomerization, can be catalyzed by both acids and bases. researchgate.netrsc.org The reaction typically proceeds via the condensation of glycerol molecules, where a hydroxyl group of one molecule reacts with a hydroxyl group of another, eliminating a water molecule to form an ether bond. google.com

The oligomerization of glycerol is a consecutive reaction, meaning that the initial products, such as diglycerol (B53887), can further react to form higher oligomers like triglycerol and tetraglycerol. researchgate.netmdpi.com To maximize the yield of lower molecular weight oligomers like diglycerol, the reaction is often stopped at a glycerol conversion of approximately 50%. researchgate.net

Various catalysts have been explored for glycerol oligomerization. Homogeneous basic catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, are commonly used. google.comnih.gov These catalysts promote the formation of a mixture of linear, branched, and cyclic polyglycerols. google.com The use of calcium-containing compounds, like calcium hydroxide, has been shown to reduce the formation of cyclic byproducts. google.com Heterogeneous catalysts, including zeolites and mesoporous silicas, have also been investigated to improve selectivity and facilitate catalyst recovery. researchgate.net Microwave-assisted synthesis has been shown to be an effective method for the oligomerization of glycerol, allowing for rapid and controlled reactions. mdpi.com

The resulting polyglycerol ethers can be further modified, for instance, by etherification with long-chain alcohols to produce non-ionic surfactants. google.com

Table 1: Comparison of Catalysts for Glycerol Oligomerization

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Basic | Sodium hydroxide, Potassium hydroxide, Sodium carbonate | High activity | Difficult to separate from product, can lead to a mixture of isomers |

| Homogeneous Acidic | Sulfuric acid, p-toluenesulfonic acid | Can be effective at lower temperatures | Potential for side reactions and corrosion |

| Heterogeneous Basic | Cesium-exchanged zeolites, Modified hydrotalcites | Easier to separate and recycle, potential for shape selectivity | Can be less active than homogeneous catalysts, potential for leaching |

| Heterogeneous Acidic | Zeolites (e.g., H-BEA), Amberlyst resins, Montmorillonite (B579905) K10 | Easier to separate and recycle, can be highly active | Potential for deactivation, may require higher temperatures |

Introduction of Alkyl and Alkenyl Chains at the Glycerol Backbone

The introduction of alkyl and alkenyl chains to the glycerol backbone is a key strategy for modifying the properties of glycerol ethers. This is typically achieved through etherification reactions, where the hydroxyl groups of glycerol react with alkylating or alkenylating agents.

The etherification of glycerol with alcohols, such as tert-butanol (B103910) or isopropanol (B130326), is an acid-catalyzed process that results in the formation of mono-, di-, and tri-alkyl glycerol ethers. mdpi.comvurup.sk The primary hydroxyl groups of glycerol are generally more reactive than the secondary hydroxyl group, leading to a higher proportion of 1- and 1,3-substituted ethers. vurup.sk The use of bulky alkylating agents like tert-butanol also sterically favors reaction at the primary positions. vurup.sk Various solid acid catalysts, including Amberlyst resins and zeolites like H-BEA, have been shown to be effective for this transformation. vurup.sk

The reaction can also be carried out with long-chain alcohols to produce surfactants. researchgate.net The direct etherification of glycerol with long-chain alcohols can be challenging due to poor miscibility, but the use of a surfactant-catalyst like dodecylbenzene (B1670861) sulfonic acid can improve the contact between the phases and enhance the yield of monoalkyl glyceryl ethers. researchgate.net

An alternative approach involves the use of glycerol derivatives like solketal (B138546) (1,2-isopropylideneglycerol). The protection of the 1,2-diol allows for selective alkylation or alkenylation of the remaining primary hydroxyl group. beilstein-journals.orgnih.gov The protecting group can then be removed to yield the 1-O-alkyl or 1-O-alkenyl glycerol derivative. beilstein-journals.orgnih.gov For instance, (S)-solketal can be used as a starting material to prepare chiral hexadecylglycerol. beilstein-journals.org

The introduction of alkenyl chains can be achieved using alkenyl halides or tosylates. For example, the synthesis of a platelet-activating factor (PAF) analogue involved the incorporation of an oleyl chain using oleyl alcohol tosylate. nih.gov

Table 2: Methods for Introducing Alkyl/Alkenyl Chains to Glycerol

| Method | Reagents | Catalyst | Key Features |

| Direct Etherification | Alcohols (e.g., tert-butanol, isopropanol, long-chain alcohols) | Acid catalysts (e.g., Amberlyst, zeolites, sulfonic acids) | Can produce a mixture of mono-, di-, and tri-ethers. mdpi.comvurup.sk |

| Williamson Ether Synthesis | Alkyl/Alkenyl halides or tosylates | Base (e.g., NaH) | A versatile method for forming ether bonds. |

| Using Protected Glycerol Derivatives (e.g., Solketal) | Alkyl/Alkenyl halides or tosylates | Base (e.g., NaH) | Allows for regioselective functionalization of the primary hydroxyl group. beilstein-journals.orgnih.gov |

| Reductive Alkylation | Aldehydes or ketones | Reducing agent and catalyst | Can be used to introduce branched alkyl groups. researchgate.net |

Chemical Modification of Hydroxyl Groups in Glycerol Alpha-Isopropyl Ether

The free hydroxyl groups in this compound are reactive sites that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These modifications can alter the polarity, reactivity, and other physicochemical properties of the parent molecule.

One common modification is etherification , where the hydroxyl groups are converted into ether linkages. This can be achieved by reacting the glycerol ether with an alkylating agent in the presence of a base. For example, methylation of a secondary alcohol on a glycerol backbone has been accomplished using sodium hydride and iodomethane. beilstein-journals.orgnih.gov

Esterification is another important modification, where the hydroxyl groups are converted to esters by reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction is often used to introduce functionalized acyl chains. nih.gov For instance, the secondary hydroxyl group of a glycerol ether can be acetylated using acetic anhydride. beilstein-journals.orgnih.gov

The hydroxyl groups can also be converted into other functional groups. For example, they can be transformed into leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chlorides. beilstein-journals.orgnih.gov These activated intermediates can then be used in nucleophilic substitution reactions to introduce a variety of functionalities, such as azides or amines. beilstein-journals.orgnih.gov

Furthermore, the hydroxyl groups can be involved in the formation of carbamates . For example, reaction with an isocyanate, such as methylisocyanate, can convert a hydroxyl group into a methylcarbamoyl group. beilstein-journals.orgnih.gov

The selective protection and deprotection of the hydroxyl groups are crucial for achieving specific modifications. For instance, a primary alcohol can be selectively protected with a trityl group, allowing for the modification of the secondary alcohol. beilstein-journals.orgnih.gov This protecting group can then be removed under acidic conditions. beilstein-journals.orgnih.gov

Table 3: Common Chemical Modifications of Hydroxyl Groups in Glycerol Ethers

| Reaction Type | Reagents | Resulting Functional Group |

| Etherification | Alkyl halides, Sulfates | Ether (-OR) |

| Esterification | Carboxylic acids, Acid halides, Anhydrides | Ester (-OC(O)R) |

| Sulfonylation | Sulfonyl chlorides (e.g., TsCl, MsCl) | Sulfonate ester (-OSO₂R) |

| Carbamate (B1207046) Formation | Isocyanates | Carbamate (-OC(O)NHR) |

Synthesis of Functionalized Glycerol Ether Derivatives

The synthesis of functionalized glycerol ether derivatives involves the introduction of specific chemical moieties to impart desired properties or to serve as handles for further chemical transformations. These functionalizations can be achieved by modifying the hydroxyl groups or by introducing functionalized alkyl or acyl chains.

A common strategy is to introduce functional groups at the sn-2 position of the glycerol backbone. For instance, to create more stable analogues of Platelet-Activating Factor (PAF), the easily hydrolyzable acetyl group at the sn-2 position has been replaced with other functional groups. nih.gov One approach is to introduce a carbamate function, leading to compounds like methyl carbamoyl-PAF. beilstein-journals.orgnih.gov Another strategy involves introducing an azide (B81097) group, which can then be reduced to an amine and subsequently acetylated to form an acetamido group. beilstein-journals.orgnih.gov

Functionalized acyl chains can also be introduced at the sn-2 position through esterification reactions. nih.gov This allows for the incorporation of a wide variety of functionalities, including those containing reporter groups or reactive handles for bioconjugation.

The synthesis of alkyl-methoxy-glycerol (AMG) derivatives represents another class of functionalized glycerol ethers. These compounds, which have a lipid chain at the sn-1 position and a methoxy (B1213986) group at the sn-2 position, are important building blocks. beilstein-journals.orgnih.gov Their synthesis can be achieved from protected glycerol precursors, involving steps like methylation of the secondary alcohol and subsequent alkylation of the primary alcohol. beilstein-journals.orgnih.gov

Furthermore, the glycerol backbone itself can be modified. For example, a methylene (B1212753) unit can be added to the glycerol backbone to create analogues with altered spacing between the functional groups. beilstein-journals.org

The development of telescoped, one-pot reaction sequences is an efficient strategy for synthesizing functionalized glycerol ethers. For example, a telescoped acetalization-dehydrative etherification protocol allows for the direct conversion of glycerol into protected ether products. acs.org

Table 4: Examples of Functionalized Glycerol Ether Derivatives

| Derivative Type | Functional Group Introduced | Synthetic Strategy | Potential Application |

| Carbamate Analogues | Carbamate at sn-2 | Reaction of lyso-PAF with an isocyanate | More stable PAF analogues |

| Amino/Acetamido Analogues | Azide, Amine, Acetamide at sn-2 | Nucleophilic substitution with azide, followed by reduction and acetylation | Probing biological interactions |

| Alkyl-Methoxy-Glycerols (AMG) | Methoxy group at sn-2 | Methylation of a protected glycerol derivative | Building blocks for complex lipids |

| Backbone-Modified Analogues | Methylene unit in glycerol backbone | Multi-step synthesis involving epoxide opening | Studying structure-activity relationships |

Exploration of Chiral Glycerol Ether Derivatives

The synthesis of chiral glycerol ether derivatives is of significant interest, particularly for applications in pharmaceuticals and biological studies, as the stereochemistry of these molecules often dictates their biological activity. Glycerol itself is a prochiral molecule, and substitution at one of the primary hydroxyl groups creates a chiral center at the C-2 position. google.com

A common strategy for the stereoselective synthesis of glycerol ethers is to start from a chiral precursor. Readily available chiral building blocks derived from natural sources, such as D-mannitol or L-serine, are often employed. beilstein-journals.orgnih.gov For example, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, also known as (S)-solketal, and its enantiomer are widely used starting materials. beilstein-journals.orggoogle.com These chiral synthons allow for the controlled introduction of substituents at specific positions of the glycerol backbone, leading to the desired stereoisomer.

For instance, the synthesis of the two enantiomers of Platelet-Activating Factor (PAF) has been achieved starting from D-mannitol. beilstein-journals.orgnih.gov Similarly, (S)-solketal has been used to prepare (R)-hexadecylglycerol, which can then be converted to its (S)-enantiomer through a sequence of reactions involving a stereochemical inversion via an SN2 reaction. beilstein-journals.orgnih.gov

Another approach involves the use of chiral catalysts or reagents to induce stereoselectivity in reactions starting from achiral or racemic glycerol derivatives. The reductive cleavage of acetal (B89532) bonds in chiral glycerol acetals using reagents like diisobutylaluminum hydride (DIBAL-H) can proceed with high stereoselectivity. jst.go.jp

The manipulation of protecting groups can also be used to control the chirality. For example, in 1,2-O-arylidene glycerol derivatives, selective deblocking at either the C-1 or C-3 position can alter the priority of the substituents around the C-2 carbon, thus inverting its assigned chirality. google.com

The synthesis of chiral glycerol derivatives is a crucial aspect of the development of stereochemically pure ether lipids for various applications, including as intermediates for the synthesis of complex natural products and biologically active molecules. iupac.org

Table 5: Strategies for the Synthesis of Chiral Glycerol Ether Derivatives

| Strategy | Key Features | Example Starting Material |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | D-mannitol, L-serine, (S)- or (R)-solketal |

| Stereoselective Reactions | Employs chiral reagents or catalysts to induce stereoselectivity. | Asymmetric epoxidation, stereoselective reduction |

| Stereochemical Inversion | Inverts the configuration of an existing stereocenter. | SN2 reactions with inversion of configuration |

| Resolution of Racemates | Separates a mixture of enantiomers. | Classical resolution with chiral acids/bases, enzymatic resolution, chiral chromatography |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and chemical environment of atoms. For Glycerol (B35011) alpha-isopropyl ether, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of Glycerol alpha-isopropyl ether displays characteristic signals corresponding to the distinct proton environments in the isopropyl group and the glycerol backbone. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms and spin-spin coupling with neighboring protons. Based on established spectral data for related ethers and polyols, the predicted proton signals are detailed below.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Label | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a | (CH₃)₂CH- | 1.15 | Doublet | ~6.0 | 6H |

| b | -CH(OH)- | 3.80 | Multiplet | - | 1H |

| c | -CH₂OH | 3.65 | Multiplet | - | 2H |

| d | -OCH₂- | 3.45 | Multiplet | - | 2H |

| e | (CH₃)₂CH- | 3.60 | Septet | ~6.0 | 1H |

Note: The signals for the hydroxyl (-OH) protons are typically broad and their chemical shift is highly dependent on solvent, concentration, and temperature.

The two methyl groups of the isopropyl moiety are diastereotopic and may appear as two distinct doublets, although they are often observed as a single doublet. The methine proton of the isopropyl group appears as a septet due to coupling with the six methyl protons. The protons on the glycerol backbone present as a more complex set of multiplets resulting from their diastereotopic nature and mutual coupling.

Carbon-13 NMR (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and chemical environment. The ether linkage and hydroxyl groups significantly influence the chemical shifts of the glycerol backbone carbons.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Label | Atom | Predicted Chemical Shift (δ, ppm) |

| 1 | C H₃ | ~22.5 |

| 2 | -OC H₂- | ~72.0 |

| 3 | -C H(OH)- | ~71.0 |

| 4 | -C H₂OH | ~64.0 |

| 5 | (CH₃)₂C H- | ~72.5 |

The methine carbon of the isopropyl group (C5) and the C1 carbon of the glycerol backbone (C2) are shifted downfield due to the direct attachment to the ether oxygen. The terminal methyl carbons of the isopropyl group (C1) appear furthest upfield, consistent with typical alkane carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, key correlations would be observed between:

The isopropyl methine proton (e) and the methyl protons (a).

The protons along the glycerol backbone (b, c, d), confirming their adjacency. For instance, the C1 protons (-OCH₂-) would show correlations to the C2 proton (-CH(OH)-), which in turn would correlate with the C3 protons (-CH₂OH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J-coupling). It provides unambiguous confirmation of the proton and carbon assignments. The expected correlations are:

Protons at δ ~1.15 ppm (a) with the carbon at δ ~22.5 ppm (1).

Protons at δ ~3.45 ppm (d) with the carbon at δ ~72.0 ppm (2).

Proton at δ ~3.80 ppm (b) with the carbon at δ ~71.0 ppm (3).

Protons at δ ~3.65 ppm (c) with the carbon at δ ~64.0 ppm (4).

Proton at δ ~3.60 ppm (e) with the carbon at δ ~72.5 ppm (5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and linking different parts of the molecule. The most critical correlation for confirming the ether linkage in this compound would be a cross-peak between the isopropyl methine proton (e, δ ~3.60 ppm) and the C1 carbon of the glycerol backbone (2, δ ~72.0 ppm).

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Analysis

GC/MS is an ideal technique for analyzing the volatile products of a reaction, such as the etherification of glycerol. researchgate.net The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. In electron ionization (EI) mode, ethers undergo characteristic fragmentation, primarily through alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and cleavage of the C-O bond.

The expected fragmentation pattern for this compound (Molecular Weight: 134.17 g/mol ) would include several key ions.

Interactive Data Table: Predicted Key Mass Fragments for this compound in EI-MS

| m/z | Ion Structure | Fragmentation Pathway |

| 119 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 103 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |

| 75 | [CH(OH)CH₂OH]⁺ | Cleavage of the C-O ether bond with charge retention on the glycerol fragment. |

| 59 | [CH(CH₃)₂]⁺ | Cleavage of the C-O ether bond with charge retention on the isopropyl fragment. |

| 45 | [CH₂OH]⁺ | Common fragment from primary alcohols. |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation. |

The relative abundance of these fragments provides a characteristic fingerprint for the identification of the compound in a mixture. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-ESI/MS, UHR-MS) for Complex Mixtures

For analyzing this compound in more complex, non-volatile matrices, such as biological fluids or lipid extracts, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI/MS) is the preferred method. np-mrd.org ESI is a soft ionization technique that typically generates protonated molecules or adduct ions with minimal fragmentation.

In positive ion mode, this compound would be expected to form pseudomolecular ions such as:

[M+H]⁺ (m/z 135.1)

[M+Na]⁺ (m/z 157.1)

[M+NH₄]⁺ (m/z 152.2)

Compared to other acylglycerols, monoalkylglycerols like this compound characteristically present as a dominant protonated ion, [M+H]⁺. researchgate.net This behavior can be exploited for selective identification and quantification in complex biological samples. researchgate.nethmdb.ca Ultra-High-Resolution Mass Spectrometry (UHR-MS) can be employed to determine the elemental composition of these ions with high accuracy, further confirming the identity of the compound.

Tandem Mass Spectrometry (MSn) and Ion/Ion Chemistry for Isomer Differentiation

The structural elucidation of this compound and its isomers, such as the beta-isomer (1,3-dihydroxy-2-isopropoxypropane), presents a significant analytical challenge due to their identical mass and similar physicochemical properties. Tandem mass spectrometry (MSn), often coupled with gas-phase ion/ion chemistry, provides a powerful tool for their differentiation. researchgate.netresearchgate.net

In a typical tandem MS experiment, the protonated or adducted ether molecules are first isolated in the mass spectrometer. Subsequent collisional activation, such as Collision-Induced Dissociation (CID), induces fragmentation. The resulting product ion spectra are often unique to the specific isomeric structure. For glycerol ethers, fragmentation pathways can involve the cleavage of the ether bond or losses of small neutral molecules like water or isopropanol (B130326). The relative abundances of these fragment ions can serve as a fingerprint for each isomer. nih.gov

For instance, the fragmentation of the alpha-isomer might preferentially yield ions resulting from the cleavage adjacent to the secondary carbon, whereas the beta-isomer's fragmentation pattern would be dictated by its different substitution pattern on the glycerol backbone.

Ion/Ion Chemistry further enhances isomer differentiation. This technique involves reacting the mass-selected isomer ions with reagent ions within the mass spectrometer. These gas-phase reactions can be designed to be structure-specific. researchgate.net For example, reacting deprotonated glycerol ether isomers with a specific metal-ligand complex could lead to the formation of product ions whose stability or subsequent fragmentation is highly dependent on the original isomer's structure, allowing for unambiguous identification. jst.go.jp While direct studies on this compound are not prevalent in the reviewed literature, the principles established for other isomeric lipids and polyethers are directly applicable. researchgate.netresearchgate.net

Table 1: Illustrative MSn Fragmentation for Isomer Differentiation This table is a hypothetical representation based on established fragmentation principles for ethers and alcohols, as specific data for this compound was not available in the search results.

| Isomer | Parent Ion (m/z) [M+H]⁺ | Key Fragment Ion (m/z) | Plausible Neutral Loss |

|---|---|---|---|

| This compound | 135.10 | 75.04 | C₃H₈O (Isopropanol) |

| Glycerol beta-isopropyl ether | 135.10 | 93.07 | C₃H₄O (Acrolein precursor) |

Chromatographic Methods for Separation and Purification

Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures, which may contain unreacted glycerol, di- and tri-substituted ethers, and isomeric byproducts.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of etherification reactions and for the preliminary separation of products. nih.gov A silica (B1680970) gel plate is typically used as the stationary phase, leveraging the polarity differences between the components.

The product mixture is spotted on the plate, which is then developed in a sealed chamber containing a suitable mobile phase. A common mobile phase for separating glycerol and its ethers would be a mixture of a nonpolar solvent (like hexane (B92381) or diethyl ether) and a more polar solvent (like ethyl acetate (B1210297) or methanol) to achieve differential migration. Glycerol, being highly polar, will have a low retention factor (Rƒ) and remain near the baseline. The mono-substituted this compound will be less polar and travel further up the plate, while di- and tri-substituted ethers, being even less polar, will exhibit the highest Rƒ values. Visualization can be achieved using stains like potassium permanganate (B83412) or iodine vapor.

Table 2: Typical TLC System for Glycerol Ether Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 70:30 v/v) |

| Visualization | Potassium permanganate stain or Iodine vapor |

| Expected Rƒ Order | Glycerol < this compound < Di-isopropyl ethers |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution and efficiency for both analytical quantification and preparative purification of this compound. For separating the mono-, di-, and tri-ether products, normal-phase HPLC is often effective. A silica or diol-bonded column can be used with a mobile phase gradient of nonpolar and polar solvents, such as hexane and isopropanol.

Given that this compound is a chiral molecule (the central carbon of the glycerol backbone is a stereocenter), Chiral HPLC is essential for the separation of its enantiomers, (R)- and (S)-1-O-isopropylglycerol. This separation is critical in pharmaceutical and biological studies where enantiomers can exhibit different activities. The resolution of racemic glycerol ethers has been successfully achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tribenzoate), are particularly effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

Table 3: Example Chiral HPLC Conditions for Glycerol Ether Enantioseparation Based on conditions reported for similar alkyl glycerol ethers.

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tribenzoate coated on silica |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (if derivatized) or Refractive Index (RI) |

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) bridges the gap between low-pressure gravity column chromatography and high-pressure HPLC. It is an ideal technique for the preparative-scale purification of this compound, capable of separating gram-to-kilogram quantities of material. MPLC systems use a pump to force the mobile phase through a column packed with larger-diameter silica gel (typically 25-60 µm) than HPLC, allowing for higher flow rates and the processing of larger sample loads.

For the purification of this compound from a synthesis reaction, a crude mixture would be loaded onto a silica gel MPLC column. A step or linear gradient elution, for example starting with pure hexane and gradually increasing the proportion of ethyl acetate, would be employed. The fractions would elute in order of increasing polarity: first the nonpolar di- and tri-ethers, followed by the desired mono-ether product, and finally the highly polar unreacted glycerol. This technique offers a significant improvement in speed and resolution over traditional gravity chromatography.

X-ray Photoelectron Spectroscopy (XPS) for Catalyst Analysis

The synthesis of this compound is often achieved via the etherification of glycerol, a reaction frequently catalyzed by solid acids. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to analyze the elemental composition and chemical states of the atoms on the surface of these catalysts, which is critical for understanding their activity and stability.

In the context of glycerol etherification, XPS can be used to characterize catalysts like sulfonic acid-functionalized silica or zeolites. The analysis provides quantitative information on the surface concentration of key elements such as silicon, oxygen, carbon, and sulfur (from the sulfonic acid groups). High-resolution scans of specific elemental regions (e.g., S 2p, O 1s, C 1s) reveal the chemical environment and oxidation states. For instance, the binding energy of the S 2p peak can confirm the presence of sulfonic acid groups (-SO₃H) and distinguish them from other sulfur species. This information is crucial for correlating the surface acidity of the catalyst with its performance in the etherification reaction.

Table 4: Representative XPS Data for a Sulfonic Acid Catalyst Based on data for catalysts used in glycerol etherification.

| Element | Photoelectron Line | Typical Binding Energy (eV) | Information Gained |

|---|---|---|---|

| Sulfur | S 2p | ~169 eV | Confirms presence of sulfonic acid (-SO₃H) groups |

| Oxygen | O 1s | ~532-533 eV | Characterizes Si-O-Si network and S=O bonds |

| Silicon | Si 2p | ~103 eV | Confirms silica (SiO₂) support |

| Carbon | C 1s | ~285 eV | Indicates organic functional groups or adventitious carbon |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the acid-catalyzed etherification of glycerol (B35011) with isopropanol (B130326), DFT calculations are instrumental in elucidating the reaction pathways and determining the energetics of the formation of glycerol alpha-isopropyl ether.

The generally accepted mechanism for the acid-catalyzed etherification involves the protonation of one of the alcohol reactants, followed by a nucleophilic attack by the other. DFT studies can model two primary competing pathways:

Protonation of Glycerol: A proton from the acid catalyst protonates one of the hydroxyl groups of glycerol, forming a protonated glycerol intermediate. An isopropanol molecule then acts as a nucleophile, attacking the carbon atom attached to the protonated hydroxyl group. This results in the formation of a glycerol-isopropanol ether and a water molecule.

Protonation of Isopropanol: Alternatively, the isopropanol molecule can be protonated first. The resulting protonated isopropanol is then attacked by a hydroxyl group from a glycerol molecule.

DFT calculations can be employed to compute the potential energy surface for these reaction pathways. This involves identifying the geometries and energies of the reactants, transition states (TS), intermediates, and products. The activation energy (the energy difference between the reactants and the transition state) for each step can be calculated, providing insight into the reaction kinetics. A lower activation energy implies a faster reaction rate.

For the formation of this compound, the reaction occurs at one of the primary hydroxyl groups of glycerol. DFT can be used to compare the activation energy for the reaction at the primary (alpha) position versus the secondary (beta) position. Such calculations would typically show that the transition state leading to the formation of the primary ether (alpha-isomer) is lower in energy due to reduced steric hindrance compared to the attack at the more sterically crowded secondary carbon. This computational finding would provide a theoretical basis for the experimentally observed high regioselectivity towards the formation of this compound over its beta-isomer.

While specific DFT studies solely focused on this compound are not abundant in the literature, the principles are well-established from studies on other glycerol etherification reactions. For example, DFT has been used to analyze glycerol decomposition on metal surfaces, demonstrating its capability to handle the complexities of glycerol's multiple hydroxyl groups. vurup.skmdpi.com

Molecular Dynamics Simulations of Glycerol Ether Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While DFT is used to study the reaction process itself, MD simulations are ideal for understanding the bulk properties and intermolecular interactions of glycerol ether systems once the molecules are formed.

An MD simulation of this compound would involve creating a simulation box containing a large number of these molecules, possibly mixed with other components like water or a non-polar solvent. The interactions between atoms are described by a force field, which is a set of empirical energy functions. The simulation then solves Newton's equations of motion for every atom in the system, providing a trajectory of positions and velocities over time.

From these trajectories, various macroscopic and microscopic properties can be calculated:

Structural Properties: Radial distribution functions (RDFs) can be computed to understand the local molecular structure. For instance, the RDF between the oxygen atoms of the ether groups and the hydrogen atoms of the hydroxyl groups would reveal the extent and nature of hydrogen bonding in the liquid.

Thermodynamic Properties: Properties such as density, heat capacity, and viscosity can be calculated and compared with experimental data to validate the force field used.

Dynamic Properties: MD simulations can track the translational motion of molecules through the mean squared displacement, from which the diffusion coefficient can be derived. Rotational dynamics can also be studied to understand how the molecules tumble and reorient in the liquid state.

Simulations on related systems, such as nanoconfined glycerol researchgate.netpreprints.org or other glycerol-derived ethers, mdpi.com have shown that hydrogen bonding plays a dominant role in the behavior of these systems. For this compound, MD simulations would likely reveal a complex, transient network of hydrogen bonds involving both the ether and the remaining hydroxyl groups, which would govern its physical properties like boiling point and viscosity.

Computational Prediction of Product Distribution and Selectivity

The etherification of glycerol with isopropanol can yield a mixture of products, including two mono-ether isomers (alpha and beta), di-ethers, and tri-ether. Experimental studies consistently show a high selectivity towards mono-ethers. For instance, process simulations based on experimental data under specific conditions (110 °C, using Amberlyst 15 catalyst) report a glycerol conversion of 85%, with a selectivity of 97.1% for monoethers and only 2.8% for diethers. Current time information in Edmonton, CA.mdpi.comsemanticscholar.org

Computational chemistry offers methods to predict and rationalize this observed selectivity.

Thermodynamic Control: The relative stability of the products can be calculated using quantum mechanical methods. By comparing the Gibbs free energies of the alpha- and beta-mono-ethers, as well as the di- and tri-ethers, one can predict the product distribution under thermodynamic equilibrium. It is generally expected that the formation of mono-ethers is thermodynamically favored over multiple etherifications due to entropic factors.

Kinetic Control: As discussed in the DFT section, the selectivity is often governed by the kinetics of the reaction. By calculating and comparing the activation energies for the formation of each possible product, a prediction of the product distribution under kinetic control can be made. The high selectivity for the alpha-mono-ether is likely due to a lower activation barrier for the reaction at the primary hydroxyl group compared to the secondary hydroxyl group and subsequent etherification steps.

Modern approaches also combine machine learning with quantum mechanical descriptors to predict regioselectivity with high accuracy, which could be applied to glycerol etherification to rapidly screen different catalysts or reaction conditions. researchgate.netmit.edursc.org

The following table summarizes the typical product distribution obtained from process simulations based on experimental data, which serves as a benchmark for computational predictions.

| Product | Selectivity (%) | Glycerol Conversion (%) | Reference Conditions |

|---|---|---|---|

| Mono-isopropyl Ethers | 97.1 | 85 | 110 °C, Amberlyst 15 Catalyst, Glycerol:Isopropanol 1:3 |

| Di-isopropyl Ethers | 2.8 |

Modeling of Solvent Effects in Glycerol Etherification

The choice of solvent, or the absence thereof, can significantly influence the rate and selectivity of a chemical reaction. In the case of glycerol etherification, isopropanol often serves as both a reactant and a solvent. Computational models can be used to understand the role of the solvent at a molecular level.

There are two main approaches to modeling solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used in DFT calculations to approximate the stabilizing effect of a polar solvent on charged intermediates and transition states. For the acid-catalyzed etherification, a polar solvent would stabilize the protonated species, potentially lowering the activation energies.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation or MD simulation. This is computationally more demanding but provides a much more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For example, a few explicit isopropanol or water molecules could be included in a DFT calculation of the transition state to see how they participate in or hinder the reaction through direct hydrogen bonding.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a hybrid approach, where the reacting species are treated with high-level quantum mechanics, and the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. researchgate.net This allows for the study of reactions in a realistic solvent environment. Modeling the solvent effect in the etherification of glycerol would help in understanding how the polarity and hydrogen-bonding capability of the medium influence the reaction pathway and the relative stability of the intermediates leading to different products. preprints.org

Industrial and Niche Applications of Glycerol Ethers Excluding Human Health/safety/dosage

Sustainable Solvent Development

The development of green solvents is a crucial aspect of sustainable chemistry, aiming to replace volatile and hazardous organic compounds with safer and more environmentally benign alternatives. Glycerol (B35011) and its derivatives, including glycerol alpha-isopropyl ether, are recognized for their favorable physicochemical properties, such as low toxicity, high boiling points, and derivation from renewable feedstocks.

This compound as a Green Solvent in Organic Reactions

Glycerol and its ethers have demonstrated potential as green solvents in a variety of organic reactions. Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their non-toxic and recyclable nature, makes them attractive alternatives to conventional solvents. Organic transformations such as Suzuki cross-coupling, nucleophilic substitution, and asymmetric reduction have been successfully carried out in glycerol-based media. The use of glycerol derivatives can lead to high product yields and selectivity. While much of the research has focused on glycerol itself, the principles of green chemistry extend to its derivatives like this compound.

Application in Extraction Processes

Glycerol has shown effectiveness as a solvent for the extraction of bioactive compounds from natural sources. Its high polarity allows it to dissolve a variety of compounds that are not soluble in water. Studies have demonstrated that glycerol-water mixtures can be optimized for the extraction of polyphenols, flavonoids, and chlorophyll from plant materials, in some cases outperforming traditional solvents like ethanol. The use of glycerol as an extraction solvent is aligned with the principles of green chemistry due to its non-toxic and biodegradable nature. While specific studies on this compound for extraction are not as prevalent, its properties as a glycerol derivative suggest potential in this area.

Role in Reductive Catalytic Fractionation of Biomass (e.g., Lignin)

A significant application of glycerol ethers is in the reductive catalytic fractionation (RCF) of biomass, a key process in biorefineries. Specifically, glycerol-derived ethers have been successfully used as hydrogen transfer solvents in the RCF of softwood lignin. This innovative approach facilitates the deconstruction of lignin into valuable aromatic monomers without the need for high-pressure molecular hydrogen, which is a major advantage in terms of safety and process cost. Studies have shown that glycerol-derived ethers like 1,3-dimethoxypropan-2-ol (DMP) and 1,3-diethoxypropan-2-ol (DEP) can achieve high yields of aromatic monomers and significant delignification of biomass. This process represents a more sustainable and material-efficient method for lignin valorization.

Fuel Additives and Biofuel Components

Glycerol ethers have garnered considerable attention as additives for transportation fuels. Their oxygen content can lead to more complete combustion, reducing harmful emissions, while also improving key fuel properties.

Octane (B31449) Enhancers and Cetane Improvers

Glycerol ethers are effective as octane enhancers in gasoline. The addition of these compounds can increase both the Research Octane Number (RON) and the Motor Octane Number (MON) of the fuel. For instance, glycerol tert-butyl ether (GTBE) has been reported to have an octane rating of over 120. While specific data for this compound is less common, the general trend for glycerol ethers is positive for octane improvement.

Conversely, when added to diesel fuel, some glycerol ethers can lead to a reduction in the cetane number. This effect can be utilized to adjust a high cetane number of diesel and palm biodiesel to a desired control value. The impact on the cetane number can vary depending on the specific glycerol ether and the base fuel.

Impact of Glycerol Ethers on Fuel Properties

| Glycerol Ether | Fuel Type | Effect | Observation |

|---|---|---|---|

| Propyl Glycerol Ethers (PGEs) | Gasoline | Octane Enhancement | Increases RON and MON. |

| Tri-propyl Glycerol Ether (TPGE) | Gasoline | Octane Enhancement | Increases RON and MON. |

| Butyl Glycerol Ethers (BGEs) | Gasoline | Octane Enhancement | Increases RON and MON. |

| Glycerol tert-butyl ether (GTBE) | Gasoline | Octane Enhancement | Reported octane rating > 120. |

| Propyl Glycerol Ethers (PGEs) | Diesel | Cetane Reduction | Reduces cetane number by 3.0 points. |

| Tri-propyl Glycerol Ether (TPGE) | Diesel | Cetane Reduction | Reduces cetane number by 5.7 points. |

| Butyl Glycerol Ethers (BGEs) | Diesel | Cetane Reduction | Reduces cetane number by 2.2 points. |

Deicing Agents in Jet Fuel

The formation of ice crystals in fuel lines is a critical safety concern in aviation. Fuel system icing inhibitors (FSII) are additives that prevent this by depressing the freezing point of water that may be present in the fuel. Glycol ethers, such as ethylene (B1197577) glycol monomethyl ether (EGMME) and diethylene glycol monomethyl ether (DEGMME), are commonly used for this purpose. Glycerol itself is also utilized in deicing fluids due to its ability to lower the freezing point of water. The application of glycerol ethers, including this compound, as deicing agents in jet fuel is a promising area of development, offering a potentially more environmentally friendly alternative to some traditional deicing compounds.

Reduction of Particulate Emissions in Combustion Processes

Glycerol ethers, including this compound, are recognized for their potential to reduce harmful emissions from combustion engines. When blended with fuels such as diesel, biodiesel, or jet fuel, these oxygenated additives can lead to more complete combustion, thereby decreasing the formation of particulate matter (PM). The presence of oxygen in the ether molecule helps to reduce the formation of soot precursors in fuel-rich zones of the combustion chamber.

Research into glycerol-based additives has demonstrated a notable reduction in particulate emissions. nih.gov The addition of glycerol ethers to jet fuel, for instance, can lower the appearance of contrails, which are primarily composed of ice crystals formed around aircraft engine emissions. google.com This effect is environmentally significant as it directly relates to the reduction of particulate emissions at high altitudes. google.com Similarly, when used in marine diesel, the reduction in particulate matter can have substantial environmental benefits. google.com While much of the literature discusses glycerol ethers as a class, the fundamental chemistry supporting reduced PM formation applies to specific derivatives like this compound. The inherent oxygen content of the molecule contributes to cleaner burning and a subsequent decrease in soot and other particulate emissions. polyu.edu.hk

Table 1: Effect of Glycerol-Based Additives on Emissions

| Fuel Type | Additive Class | Observed Emission Reduction | Source |

| Diesel Fuel Blends | Glycerol-based additives | Reduction in particulate matter | nih.gov |

| Jet Fuel | Glycerol Ethers | Lowered appearance of contrails due to reduced particulate emissions | google.com |

| Marine Diesel | Glycerol Ethers | Environmentally significant reduction in particulate emissions | google.com |

Alternatives to Petroleum-Derived Additives (e.g., MTBE, ETBE)

This compound and related glycerol ethers are promising alternatives to traditional petroleum-derived fuel oxygenates like Methyl tert-butyl ether (MTBE) and Ethyl tert-butyl ether (ETBE). google.com Historically, MTBE was widely used as an octane booster in gasoline. nih.gov However, concerns over groundwater contamination led to its phase-out in many regions, creating a demand for safer, more environmentally benign alternatives. nih.gov

Glycerol ethers, derived from renewable glycerol (a byproduct of biodiesel production), offer several advantages. researchgate.net They can serve as effective octane enhancers. researchgate.netresearchgate.net Specifically, glycerol isopropyl ethers have shown promising octane-enhancing characteristics. researchgate.netresearchgate.net When blended with gasoline, glycerol ethers provide properties similar to those of MTBE. google.com The etherification of glycerol with alcohols like isopropanol (B130326) is a key synthesis route for these additives. researchgate.net Furthermore, processes have been developed where co-solvents such as methanol or ethanol are used to improve the miscibility of glycerol and reactants like isobutylene (B52900), leading to the co-production of MTBE or ETBE alongside glycerol tert-butyl ethers (GTBEs). google.comgoogle.com This highlights the chemical compatibility and potential for integrated production processes.

Table 2: Comparison of Fuel Oxygenates

| Additive | Chemical Family | Source | Key Advantage as an Additive | Noted Concerns |

| MTBE (Methyl tert-butyl ether) | Ether | Petroleum | Octane booster | Groundwater contamination |

| ETBE (Ethyl tert-butyl ether) | Ether | Petroleum/Bioethanol | Octane booster | Similar concerns to MTBE |

| This compound | Glycerol Ether | Renewable (Glycerol) | Octane enhancer, reduced emissions | Production cost and scale |

Precursors for Polymeric Materials

Glycerol is a versatile building block for a wide range of polymers due to its three hydroxyl groups. kumarmetal.com This functionality allows it to be a precursor for various polymer architectures, including linear, branched, and cross-linked systems such as polyethers and polyesters. nih.gov While much of the research focuses on polyglycerol itself, glycerol derivatives like this compound can act as functional monomers or initiators in polymerization processes.

The synthesis of aliphatic polyethers can be achieved through methods like anionic ring-opening polymerization (AROP) of glycidyl (B131873) ethers. rsc.org For instance, copolymers of linear glycerol and ethyl glycidyl ether have been synthesized to create biocompatible, thermoresponsive polyethers. rsc.org The synthesis involves the polymerization of a protected glycerol monomer followed by deprotection. rsc.org In a similar vein, this compound could be incorporated into polymer chains to modify properties such as solubility, hydrophilicity, and thermal behavior. The isopropyl group would introduce specific steric and electronic effects, influencing the final polymer's characteristics. While direct polymerization of this compound is not extensively documented, its role as a specialty monomer for creating functional polyethers is a logical extension of established glycerol-based polymer chemistry. nih.gov

Synthesis of Surfactants and Amphiphilic Compounds

Glycerol and its derivatives are valuable hydrophilic starting materials for the synthesis of surfactants. ijsr.net The hydroxyl groups of glycerol can be functionalized to create molecules with both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, which is the fundamental structure of a surfactant.

This compound can serve as a key intermediate in the production of non-ionic surfactants. The synthesis can involve reacting the remaining free hydroxyl groups of the ether with hydrophobic molecules, such as long-chain fatty acids or epoxides. For example, novel non-ionic gemini surfactants have been synthesized using glycerol as the hydrophilic head group. ijsr.net Another approach involves the synthesis of trimeric anionic surfactants from the triglycidyl ether of glycerol and long-chain alcohols. researchgate.net Furthermore, glycerin ether ethoxylates have been developed as novel "solfactants" which exhibit properties of both solvents and surfactants, offering benefits like low foam and low viscosity. google.com By using this compound as the starting point, the resulting surfactant's properties, such as its hydrophilic-lipophilic balance (HLB), can be finely tuned for specific applications in emulsification, foaming, and dispersion.

Specialty Chemical Synthesis Intermediates

This compound is a valuable intermediate in the synthesis of more complex, specialty chemicals. Its structure, containing both ether and alcohol functionalities, allows for a variety of subsequent chemical transformations. The direct synthesis of glycerol isopropyl ethers can be achieved through the reaction of glycerol with isopropanol or propylene (B89431), or via the reductive alkylation of glycerol with acetone (B3395972). researchgate.net

One key application is its use as a building block for other value-added products. For example, it can be a precursor in the synthesis of solketal (B138546) isopropyl ether (SIPE), a compound with potential fuel-blending features. researchgate.net The synthesis of glycerol ethers from glycerol is a significant pathway for valorizing the crude glycerol stream from biodiesel production. polyu.edu.hkresearchgate.net These ethers can be further modified to create a range of products, including plasticizers, solvents, and components for personal care formulations. The versatility of glycerol ethers makes them important platform molecules in the growing field of green chemistry. researchgate.net

Environmental and Sustainability Considerations in Glycerol Ether Production

Utilization of Glycerol (B35011) as a Renewable Feedstock